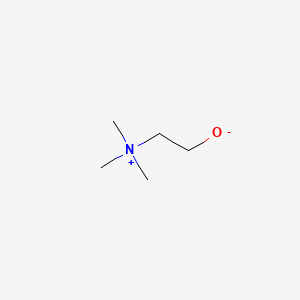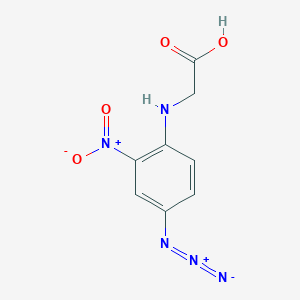
Cyclopropane, (2,2-dimethylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, (2,2-dimethylpropylidene)-, is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclopropane, characterized by the presence of a 2,2-dimethylpropylidene group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, (2,2-dimethylpropylidene)-, typically involves the reaction of alkenes with carbenes. One common method is the addition of carbenes to alkenes, which results in the formation of cyclopropane rings. For instance, the reaction of diazomethane with alkenes can produce cyclopropane derivatives . The reaction conditions often involve the use of light, heat, or catalysts such as copper to facilitate the formation of carbenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives, including (2,2-dimethylpropylidene)-cyclopropane, may involve large-scale reactions using similar principles as laboratory synthesis. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity. Specific details on industrial production methods for this compound are not widely documented, but they likely follow the general principles of carbene chemistry and cyclopropane synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, (2,2-dimethylpropylidene)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Cyclopropane, (2,2-dimethylpropylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which cyclopropane, (2,2-dimethylpropylidene)-, exerts its effects involves the formation of highly reactive intermediates, such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of cyclopropane rings. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cyclopropane, (2,2-dimethylpropylidene)-, include other cyclopropane derivatives and compounds with similar structural features, such as:
- Cyclopropane
- Cyclobutane
- Cyclopentane
Uniqueness
What sets cyclopropane, (2,2-dimethylpropylidene)-, apart is its unique structural feature of having a 2,2-dimethylpropylidene group attached to the cyclopropane ring.
Propiedades
Número CAS |
39647-71-7 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
2,2-dimethylpropylidenecyclopropane |
InChI |
InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h6H,4-5H2,1-3H3 |
Clave InChI |
JLDHRUIYQYFHAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


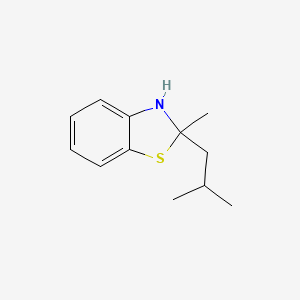

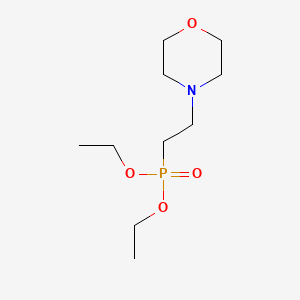


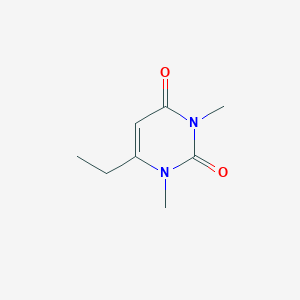
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
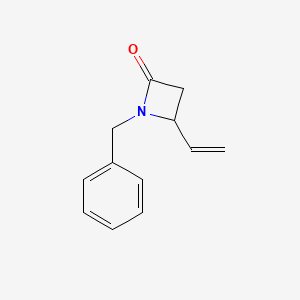
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
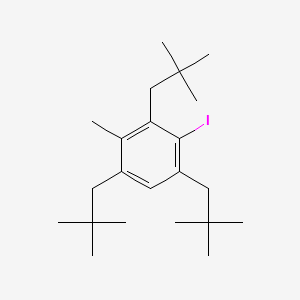
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
